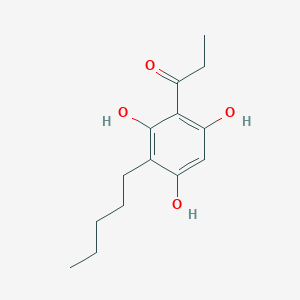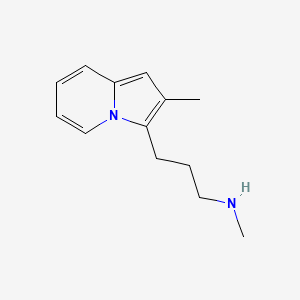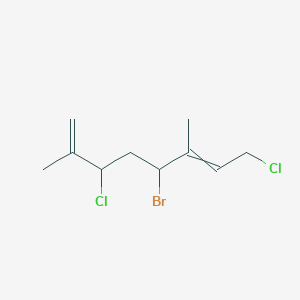![molecular formula C9H15N3O7 B14482416 2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid CAS No. 67860-14-4](/img/structure/B14482416.png)
2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with hydroxymethyl and nitro groups, and two acetic acid moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by nitration and subsequent functional group modifications to introduce the hydroxymethyl and acetic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetic acid moieties can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products
Oxidation: Conversion to 2,2’-[5-(Carboxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Reduction: Formation of 2,2’-[5-(Hydroxymethyl)-5-aminodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Substitution: Various esters or amides depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique functional groups.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The hydroxymethyl group may form hydrogen bonds with biological macromolecules, influencing their structure and function. The dihydropyrimidine ring can interact with nucleic acids or proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(5-Methyl-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl)diacetic acid
- 2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetic acid
Uniqueness
Compared to similar compounds, 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is unique due to the presence of both hydroxymethyl and nitro groups on the dihydropyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
67860-14-4 |
|---|---|
Fórmula molecular |
C9H15N3O7 |
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
2-[3-(carboxymethyl)-5-(hydroxymethyl)-5-nitro-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C9H15N3O7/c13-5-9(12(18)19)3-10(1-7(14)15)6-11(4-9)2-8(16)17/h13H,1-6H2,(H,14,15)(H,16,17) |
Clave InChI |
CTMRMNKSSOXUGW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(CN1CC(=O)O)CC(=O)O)(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


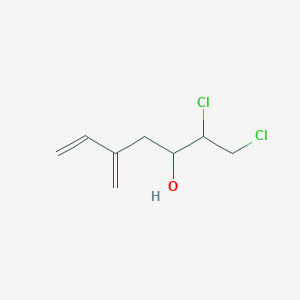
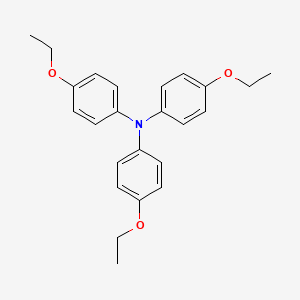
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
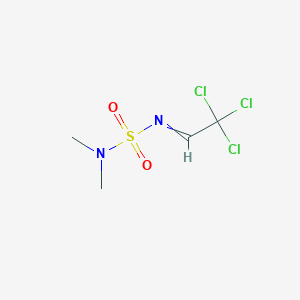
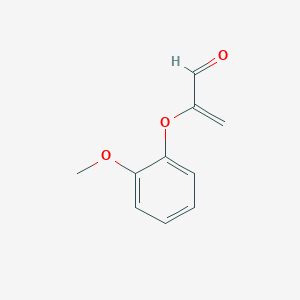
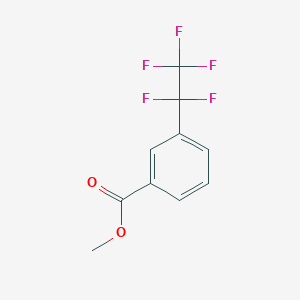
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
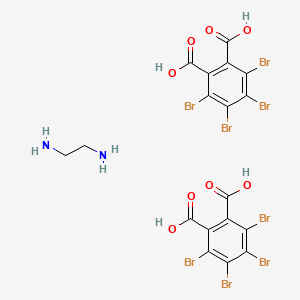
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
